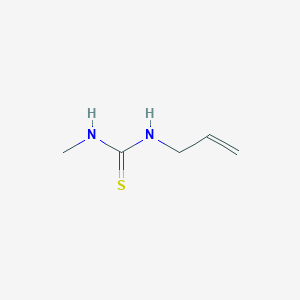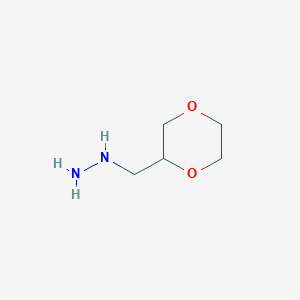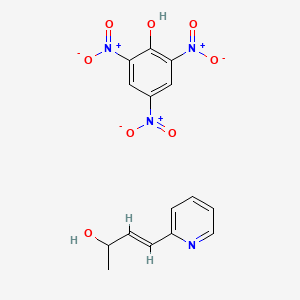![molecular formula C25H32ClN3O3 B1651777 ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride CAS No. 134068-39-6](/img/structure/B1651777.png)
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a cyclohexylamino group, and a dibenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the dibenzazepine core. The cyclohexylamino group is then introduced through a series of reactions, followed by the addition of the carbamic acid group. The final step involves the formation of the ethyl ester and the hydrochloride hydrate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as crystallization, filtration, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclohexylamino group and the dibenzazepine core play crucial roles in its binding to target molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
Uniqueness
Compared to similar compounds, ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is unique due to the presence of the cyclohexylamino group and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
134068-39-6 |
|---|---|
Molecular Formula |
C25H32ClN3O3 |
Molecular Weight |
458 g/mol |
IUPAC Name |
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31N3O3.ClH/c1-2-31-25(30)27-21-15-14-19-13-12-18-8-6-7-11-22(18)28(23(19)16-21)24(29)17-26-20-9-4-3-5-10-20;/h6-8,11,14-16,20,26H,2-5,9-10,12-13,17H2,1H3,(H,27,30);1H |
InChI Key |
PDDNNIPVRAJZAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
Key on ui other cas no. |
134068-39-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1651694.png)

![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
![(1S,6R)-9-Ethylsulfonyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1651700.png)
![2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde](/img/structure/B1651701.png)

![4-[(2-Butyl-1H-benzimidazol-1-yl)methyl]benzoic acid](/img/structure/B1651704.png)




![2-[4-[4-(2-Aminoethyl)phenoxy]phenyl]ethanamine](/img/structure/B1651714.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B1651716.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-pyridine hydrochloride](/img/structure/B1651717.png)
